Citramalyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

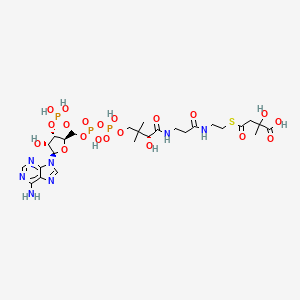

The compound “Citramalyl-CoA” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, phosphonooxy, and oxobutanoic acid moieties, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:

Formation of the oxolan-2-yl moiety: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the phosphonooxy groups: This could be achieved through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.

Attachment of the aminopurin-9-yl group: This step may involve nucleophilic substitution reactions with purine derivatives.

Formation of the oxobutanoic acid moiety: This could be synthesized through oxidation reactions of suitable precursors.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques like chromatography and crystallization to isolate the desired product.

Scale-up: Adapting laboratory-scale reactions to industrial-scale production.

Análisis De Reacciones Químicas

2.1. Cleavage Reactions

The primary chemical reaction involving citramalyl-CoA is its cleavage by the enzyme this compound lyase, which catalyzes the reversible reaction:

(3S)−citramalyl CoA⇌acetyl CoA+pyruvate

This reaction is critical in the metabolic pathways of various organisms, including bacteria and mammals, and facilitates the conversion of this compound into key metabolic products.

2.2. Enzymatic Activity

The enzymatic activity of this compound lyase has been characterized in several studies:

-

The enzyme exhibits high specificity for its substrate, with reported Km values indicating its affinity for this compound comparable to that for acetyl-CoA or propionyl-CoA.

-

The catalytic efficiency (kcat/Km) for this compound cleavage has been measured at approximately 2.3×105M−1s−1 under optimal conditions, highlighting its effectiveness in facilitating this reaction .

3.1. Carbon Fixation Pathway

In autotrophic organisms, this compound is involved in the 3-hydroxypropionate cycle, where it contributes to the fixation of carbon dioxide into organic compounds. The cycle begins with acetyl-CoA and ultimately leads to the production of l-malate, which is subsequently converted into l-malyl-CoA before being cleaved into this compound .

3.2. Implications in Human Metabolism

Research indicates that mutations affecting enzymes like CLYBL can lead to the accumulation of this compound in human cells, linking it to metabolic disorders . This highlights its importance not only in microbial metabolism but also in human health.

4.1. Enzymatic Parameters for this compound Lyase

| Enzyme | Substrate | kcat (s−1) | Km (µM) | kcat/Km (M−1s−1) |

|---|---|---|---|---|

| Rv2498c | (S)-citramalyl-CoA | 21 ± 2 | 75 ± 19 | 2.3×105 |

| CLYBL | (S)-citramalyl-CoA | High specificity | Comparable to acetyl-CoA | Not specified |

Aplicaciones Científicas De Investigación

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe for studying biochemical pathways involving purine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.

Industry: Use in the development of novel materials or catalysts.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

Adenosine triphosphate (ATP): Shares the purine and phosphonooxy groups.

Nicotinamide adenine dinucleotide (NAD+): Contains similar functional groups and is involved in redox reactions.

Coenzyme A (CoA): Features phosphonooxy and amino groups and plays a key role in metabolic pathways.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Propiedades

Fórmula molecular |

C26H42N7O20P3S |

|---|---|

Peso molecular |

897.6 g/mol |

Nombre IUPAC |

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26?/m1/s1 |

Clave InChI |

XYGOWHUIVNMEIA-NOUMMWROSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.